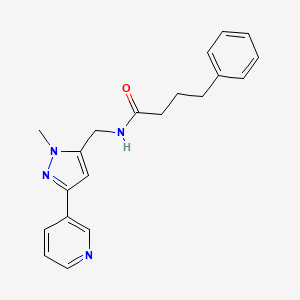

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-phenylbutanamide

Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-phenylbutanamide is a heterocyclic organic compound featuring a pyrazole core fused with a pyridine moiety and a 4-phenylbutanamide side chain. Pyrazole derivatives are widely studied in medicinal chemistry due to their diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer properties. The pyridin-3-yl substituent at position 3 of the pyrazole ring enhances π-π stacking interactions with biological targets, while the 4-phenylbutanamide chain may influence solubility and metabolic stability.

Properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-24-18(13-19(23-24)17-10-6-12-21-14-17)15-22-20(25)11-5-9-16-7-3-2-4-8-16/h2-4,6-8,10,12-14H,5,9,11,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZFVAQKLNUEKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-phenylbutanamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde with 4-phenylbutanamide under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-phenylbutanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-phenylbutanamide, based on evidence from synthesis protocols and patent literature:

Key Observations:

Structural Diversity: The target compound’s pyrazole-pyridine scaffold is shared with ABL001-NXA, but the latter’s chlorodifluoromethoxy group likely enhances metabolic stability compared to the target’s phenylbutanamide chain.

Pharmacological Potential: ABL001-NXA’s inclusion in a patent suggests pyrazole-pyridine hybrids are prioritized in drug discovery, likely for kinase modulation. The target compound’s 4-phenylbutanamide group may confer distinct pharmacokinetic profiles.

Commercial Relevance :

- Simple analogs like 3-methylpyridazine are commercially available (JPY 8,100/5g), highlighting the industrial demand for pyridine/pyrazole derivatives.

Research Findings and Methodological Insights

- Crystallography and Computational Analysis :

Tools like SHELX and Multiwfn are critical for resolving the 3D structures and electronic properties of such compounds. For instance, Multiwfn’s topology analysis could elucidate charge distribution in the pyridin-3-yl moiety. - Synthetic Challenges : The absence of synthesis data for the target compound contrasts with ’s optimized protocol for analogous structures, suggesting room for methodological adaptation.

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-phenylbutanamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazole ring, a pyridine moiety, and a phenylbutanamide backbone. Its molecular formula is , with a molecular weight of approximately 306.39 g/mol. The presence of these functional groups contributes to its diverse biological activities.

The biological activity of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-phenylbutanamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Data

Research has highlighted several biological activities associated with this compound:

- Antifungal Activity : Similar compounds have demonstrated antifungal properties against various phytopathogenic fungi. For instance, derivatives of pyrazole have shown significant inhibition against Gibberella zeae and Fusarium oxysporum .

- Antioxidant Properties : Studies indicate that pyrazole derivatives exhibit antioxidant effects, which can protect cells from oxidative stress .

- Anti-inflammatory Effects : Molecular docking studies suggest that the compound may possess anti-inflammatory properties, which are critical in treating chronic inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antifungal | N-(substituted pyridinyl)-pyrazole derivatives | Moderate inhibition against Gibberella zeae |

| Antioxidant | Various pyrazole derivatives | Significant reduction in oxidative stress markers |

| Anti-inflammatory | Pyrazole-based compounds | Inhibition of pro-inflammatory cytokines |

Case Study: Antifungal Activity

In a study focused on the synthesis of N-(substituted pyridinyl)-pyrazole derivatives, several compounds exhibited over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming traditional fungicides like carboxin . This suggests that the structural features present in N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-phenylbutanamide may confer similar antifungal properties.

Computational Studies

Recent computational analyses using Density Functional Theory (DFT) have provided insights into the electronic properties and potential reactivity of the compound. These studies indicated favorable interactions with biological targets, supporting its use as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-phenylbutanamide, and how can intermediates be characterized?

- Methodology : Multi-step organic synthesis is typically employed, starting with the preparation of the pyrazole core. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with diketones or β-ketoesters under acidic or basic conditions . The final amide bond formation can be achieved using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane, followed by purification via column chromatography (e.g., cyclohexane/acetone gradients) .

- Characterization : Key intermediates and the final compound should be analyzed via -NMR, -NMR, and LC-MS to confirm structural integrity. Crystallographic data (e.g., unit cell parameters, space group) from related pyrazole derivatives can guide structural validation .

Q. How can researchers verify the structural configuration of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-phenylbutanamide?

- Methodology : Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. For example, triclinic crystal systems (space group ) with unit cell parameters () have been used for analogous pyrazole derivatives . Computational methods like density functional theory (DFT) can complement experimental data by optimizing molecular geometry and predicting spectroscopic properties .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing reaction yields in the synthesis of pyrazole-amide derivatives?

- Methodology :

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, DCM) at reflux temperatures (~40–80°C) are optimal for amide coupling reactions .

- Catalyst Selection : HATU or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves coupling efficiency in the presence of Huenig’s base (N,N-Diisopropylethylamine) .

- Purification : Gradient elution in column chromatography (e.g., cyclohexane:acetone) enhances separation of polar byproducts .

Q. How can researchers investigate the biological interactions of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-phenylbutanamide with potential therapeutic targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with enzymes or receptors. For example, pyrazole derivatives often target kinase domains or G-protein-coupled receptors due to their planar aromatic systems .

- In Vitro Assays : Fluorescence polarization or surface plasmon resonance (SPR) can quantify binding affinities () .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for pyrazole-amide derivatives?

- Case Study : If X-ray data (e.g., bond lengths ) conflict with NMR-derived dihedral angles, perform variable-temperature NMR to assess conformational flexibility.

- Advanced Techniques : Synchrotron radiation can improve crystallographic resolution, while solid-state NMR validates dynamic behavior in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.